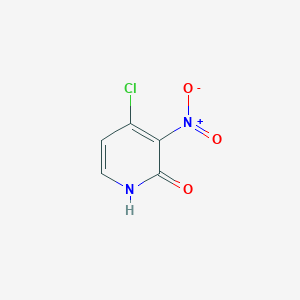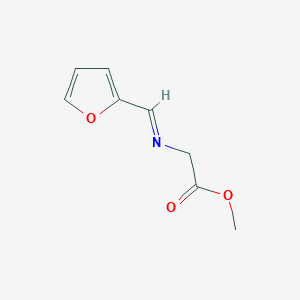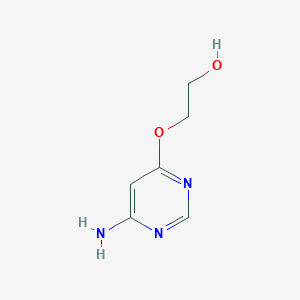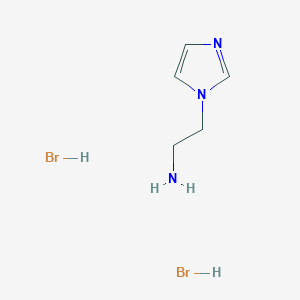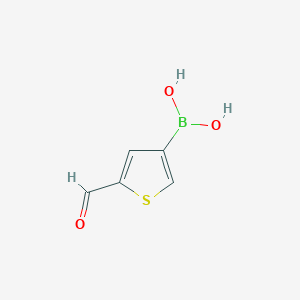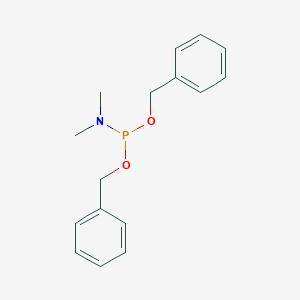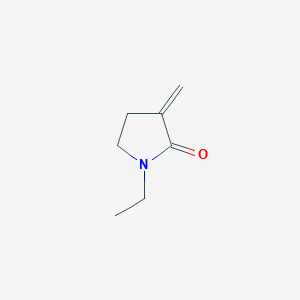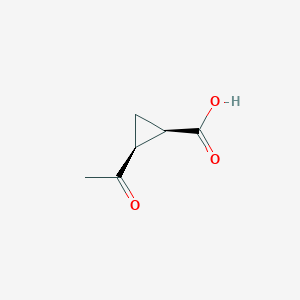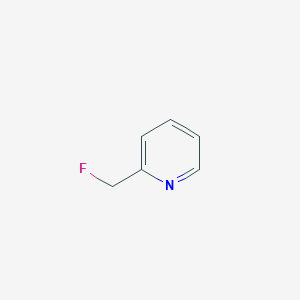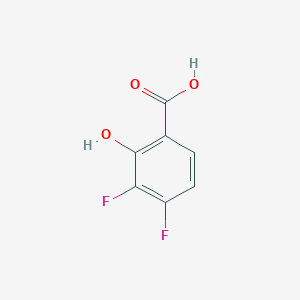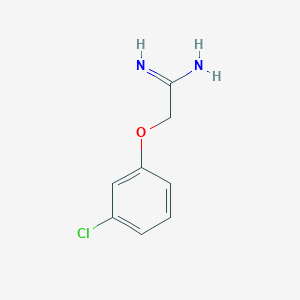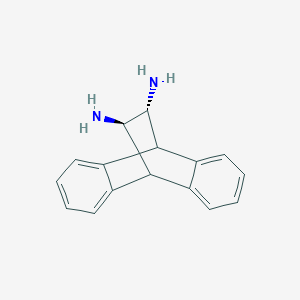
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-2-(3-methoxyphenyl)propanoic acid, commonly known as homovanillic acid (HVA), is a metabolite of the neurotransmitter dopamine. HVA is formed by the breakdown of dopamine in the brain and is excreted in the urine. It is widely used as a biomarker for dopamine neurotransmission and is used in research to study the function of the dopaminergic system.
作用机制
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine into presynaptic neurons. By inhibiting the reuptake of dopamine, 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission.
生化和生理效应
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of dopamine receptors in the brain, leading to changes in behavior and mood. 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
The use of 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid as a biomarker for dopamine neurotransmission has several advantages. It is a non-invasive method for measuring dopamine function, as it can be measured in urine or cerebrospinal fluid. It is also a relatively stable metabolite, which allows for accurate measurement over time. However, there are limitations to the use of 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid as a biomarker. 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid levels can be influenced by factors such as diet, exercise, and medication use, which can make interpretation of results difficult.
未来方向
There are several future directions for research involving 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid. One area of interest is the use of 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid as a biomarker for the early detection of neurodegenerative disorders such as Parkinson's disease. Another area of interest is the use of 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid to monitor the effectiveness of treatments for psychiatric disorders such as schizophrenia. Additionally, there is interest in developing new methods for measuring 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid levels that are more sensitive and specific than current methods.
合成方法
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid can be synthesized by the oxidation of dopamine using potassium permanganate or by the enzymatic breakdown of dopamine by monoamine oxidase. The resulting 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid can be extracted from urine or cerebrospinal fluid and analyzed using high-performance liquid chromatography.
科学研究应用
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid is widely used as a biomarker for dopamine neurotransmission in research studies. It has been used to study the role of dopamine in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid levels have also been used to monitor the effectiveness of treatments for these disorders.
属性
CAS 编号 |
162405-09-6 |
|---|---|
产品名称 |
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid |
分子式 |
C10H12O4 |
分子量 |
196.2 g/mol |
IUPAC 名称 |
2-hydroxy-2-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-10(13,9(11)12)7-4-3-5-8(6-7)14-2/h3-6,13H,1-2H3,(H,11,12) |
InChI 键 |
CPWQLKNMLGVORT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)OC)(C(=O)O)O |
规范 SMILES |
CC(C1=CC(=CC=C1)OC)(C(=O)O)O |
同义词 |
2-HYDROXY-2-(3-METHOXYPHENYL)PROPANOIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



